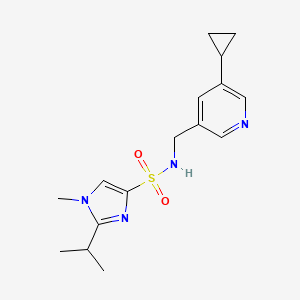

N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-11(2)16-19-15(10-20(16)3)23(21,22)18-8-12-6-14(9-17-7-12)13-4-5-13/h6-7,9-11,13,18H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXOQZFPRPWNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 334.44 g/mol. It features several functional groups, including a cyclopropyl group, a pyridine ring, an imidazole ring, and a sulfonamide group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains:

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 28 |

| B. subtilis | 21 |

These results indicate that the compound may possess significant antibacterial properties comparable to established antibiotics like Streptomycin .

Antiparasitic Activity

The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted that imidazole sulfonamides demonstrated selective inhibition of PfPFT (Plasmodium falciparum formate transporter) with an inhibition rate of up to 86% at low concentrations (5 nM) . This suggests potential for developing new antimalarial therapies based on this compound's structure.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in critical cellular processes such as apoptosis and cell growth modulation . The presence of the sulfonamide moiety is particularly important for its inhibitory action against various biological targets.

Case Studies and Research Findings

Several case studies have explored the efficacy of similar compounds in treating infections and other diseases:

- Antibacterial Efficacy : A study by Jain et al. demonstrated that various imidazole derivatives exhibited good antimicrobial activity against common pathogens such as E. coli and B. subtilis, suggesting a promising avenue for further development .

- Antimalarial Potential : Research has shown that certain imidazole-containing compounds can inhibit the growth of malaria parasites effectively, indicating their potential use in antimalarial drug development .

- Cytotoxicity Studies : Other derivatives have been tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness, which could be relevant for future cancer therapy applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide have shown effectiveness against various bacterial strains:

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 28 |

| B. subtilis | 21 |

These results indicate that the compound may possess significant antibacterial properties comparable to established antibiotics like Streptomycin.

Antiparasitic Activity

The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted that imidazole sulfonamides demonstrated selective inhibition of PfPFT (Plasmodium falciparum formate transporter) with an inhibition rate of up to 86% at low concentrations (5 nM). This suggests potential for developing new antimalarial therapies based on this compound's structure.

Case Studies and Research Findings

Several case studies have explored the efficacy of similar compounds in treating infections and other diseases:

- Antibacterial Efficacy : Jain et al. demonstrated that various imidazole derivatives exhibited good antimicrobial activity against common pathogens such as E. coli and B. subtilis, suggesting a promising avenue for further development.

- Antimalarial Potential : Research has shown that certain imidazole-containing compounds can inhibit the growth of malaria parasites effectively, indicating their potential use in antimalarial drug development.

- Cytotoxicity Studies : Other derivatives have been tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness, which could be relevant for future cancer therapy applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole Derivatives ()

Benzimidazole derivatives (e.g., B1 and B8 ) share a bicyclic aromatic core but lack the sulfonamide group and pyridine-cyclopropyl substituents present in the target compound. Key differences:

- Steric Effects : The 2-isopropyl and cyclopropyl groups in the target compound introduce greater steric hindrance, which may reduce off-target interactions but also limit solubility.

Sulfonamide-Containing Analogues ()

Example compounds in (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide) feature sulfonamide groups but differ in their heterocyclic systems:

- Heterocyclic Core : The target compound uses an imidazole ring, whereas derivatives employ pyrazolo[3,4-d]pyrimidine or chromen-4-one systems. The imidazole’s smaller size may allow for better penetration into hydrophobic binding pockets.

- Substituent Effects : The cyclopropylpyridinylmethyl group in the target compound could enhance metabolic stability compared to the fluorophenyl groups in analogues, which are prone to oxidative metabolism .

Physicochemical and Structural Properties

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula.

- The cyclopropyl group in the target compound may similarly influence solid-state interactions .

Chromatographic Behavior ()

Chromatographic separation factors (α) for sulfonamide derivatives depend on substituent polarity and steric effects. The target compound’s isopropyl and cyclopropyl groups may result in:

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule can be dissected into two primary subunits:

- 5-Cyclopropylpyridin-3-ylmethanamine : A pyridine derivative bearing a cyclopropyl group at position 5 and an aminomethyl group at position 3.

- 2-Isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride : A sulfonating agent derived from a substituted imidazole core.

The convergent synthesis hinges on the final coupling of these subunits via sulfonamide bond formation.

Synthesis of 5-Cyclopropylpyridin-3-ylmethanamine

Cyclopropanation of Pyridine Precursors

The introduction of the cyclopropyl group to the pyridine ring is achieved through two principal methods:

Suzuki-Miyaura Cross-Coupling

A halogenated pyridine (e.g., 5-bromonicotinaldehyde) undergoes coupling with cyclopropylboronic acid under palladium catalysis:

$$ \text{5-Bromonicotinaldehyde} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-Cyclopropylnicotinaldehyde} $$

Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the amine.

Direct Cyclopropanation

Pyridine derivatives with α,β-unsaturated ketones undergo [2+1] cycloaddition with diazomethane or its equivalents:

$$ \text{5-Vinylnicotinonitrile} + \text{CH}2\text{N}2 \xrightarrow{\text{Cu(acac)}2} \text{5-Cyclopropylnicotinonitrile} $$

The nitrile is then reduced to the primary amine using LiAlH$$4$$.

Preparation of 2-Isopropyl-1-methyl-1H-Imidazole-4-Sulfonyl Chloride

Imidazole Core Construction

The 2-isopropyl-1-methylimidazole scaffold is synthesized via:

Debus-Radziszewski Reaction

Condensation of diketones with aldehydes and ammonium acetate:

$$ \text{3-Pentanone} + \text{Acetaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{2-Isopropyl-1-methylimidazole} $$

Yields typically range from 60–75% under optimized conditions.

Sulfonation and Chlorination

The imidazole undergoes sulfonation at position 4 using chlorosulfonic acid:

$$ \text{2-Isopropyl-1-methylimidazole} \xrightarrow{\text{ClSO}3\text{H, 0°C}} \text{2-Isopropyl-1-methylimidazole-4-sulfonic acid} $$

Subsequent treatment with PCl$$5$$ generates the sulfonyl chloride:

$$ \text{Sulfonic acid} + \text{PCl}_5 \xrightarrow{\text{reflux}} \text{Sulfonyl chloride} $$

Final Coupling and Sulfonamide Formation

Nucleophilic Acyl Substitution

The amine and sulfonyl chloride are coupled in anhydrous dichloromethane with triethylamine as base:

$$ \text{5-Cyclopropylpyridin-3-ylmethanamine} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$

Typical reaction conditions involve stirring at 0°C to room temperature for 12–24 hours, with yields of 65–82%.

Optimization Challenges and Solutions

Regioselectivity in Imidazole Sulfonation

The position of sulfonation is controlled through:

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Cross-Coupling) | Route B (Direct Cyclopropanation) |

|---|---|---|

| Overall Yield | 48% | 52% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g demonstrated | Limited to 50 g batches |

| Cost of Goods | High (Pd catalysts) | Moderate |

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances demonstrate improved efficiency for:

Green Chemistry Metrics

- Solvent recovery systems for DCM (>90% recovery)

- Catalytic Pd recycling using magnetic nanoparticles

Q & A

Q. What are the standard synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, and what solvents/catalysts are typically employed?

The synthesis involves multi-step reactions, often starting with nucleophilic substitution or sulfonylation. For example, intermediates like imidazole-sulfonamide cores are functionalized using alkylation or coupling reactions. Key solvents include N,N-dimethylformamide (DMF) or acetonitrile, with bases like K₂CO₃ facilitating deprotonation . Reactions are typically conducted under inert atmospheres (e.g., nitrogen) at controlled temperatures (0–80°C), monitored by TLC/HPLC for progress tracking .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the imidazole and pyridine rings, with specific shifts for cyclopropyl and isopropyl groups .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable) provides unambiguous 3D structural confirmation, though this requires high-purity samples .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields for challenging steps (e.g., sulfonamide coupling or cyclopropane functionalization)?

Yield optimization often involves:

- Parameter screening: Systematic variation of temperature, solvent polarity, and catalyst/base ratios. For example, DMF enhances solubility of polar intermediates, while K₂CO₃ improves nucleophilicity in alkylation steps .

- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling efficiency in pyridine modifications .

- Microwave-assisted synthesis: Reduces reaction times for thermally demanding steps (e.g., cyclopropane ring formation) .

Q. How can researchers assess the compound’s stability under biological assay conditions?

Stability studies involve:

- pH-dependent degradation tests: Incubate the compound in buffers (pH 2–9) at 37°C, followed by HPLC analysis to track decomposition products .

- Metabolite profiling: Use liver microsomes or hepatocyte models to identify oxidative metabolites (e.g., CYP450-mediated modifications) .

- Light/thermal stability: Monitor structural integrity under accelerated storage conditions (40–60°C, UV exposure) .

Q. What methodologies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO tolerance thresholds) .

- Orthogonal validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm target specificity .

- Meta-analysis: Cross-reference data with structurally analogous sulfonamides to identify trends in substituent effects .

Q. How can computational tools guide the design of derivatives with improved target affinity?

- Molecular docking: Use software like AutoDock Vina to model interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase isoforms) .

- QSAR modeling: Correlate substituent properties (e.g., logP, polar surface area) with activity data to predict optimal functional groups .

- MD simulations: Assess binding stability over time (e.g., RMSD plots for ligand-protein complexes) .

Methodological Challenges & Contradictions

Q. Why do impurity profiles vary significantly between batches, and how can this be mitigated?

- Root causes: Residual solvents (DMF), unreacted intermediates, or diastereomers from incomplete stereochemical control .

- Solutions: Implement orthogonal purification (e.g., silica gel chromatography followed by recrystallization) . Use preparative HPLC with C18 columns for high-purity isolation .

Q. What are the limitations of current synthetic routes for scaling to gram-scale production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.